6-{[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}hexanoic acid
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Overview
Description
6-{[(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}hexanoic acid is a complex organic compound with a molecular formula of C21H23NO6 and a molecular weight of 385.41 g/mol . This compound features a furochromenone core, which is a fused ring system containing both furan and chromenone moieties. The presence of various functional groups, including a carboxylic acid and an amide, makes this compound versatile for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}hexanoic acid typically involves multiple steps, starting from simpler precursorsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Key steps would include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-{[(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or amides to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
6-{[(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}hexanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and cellular assays.
Mechanism of Action
The mechanism of action of 6-{[(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid: This compound shares the furochromenone core but lacks the aminohexanoic acid group.
2-(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide: Similar core structure with different substituents.
(2S)-2-{[(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}pentanoate: Another derivative with a different amino acid moiety.
Uniqueness
The uniqueness of 6-{[(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}hexanoic acid lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C21H23NO6 |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
6-[[2-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C21H23NO6/c1-12-11-27-17-10-18-15(8-14(12)17)13(2)16(21(26)28-18)9-19(23)22-7-5-3-4-6-20(24)25/h8,10-11H,3-7,9H2,1-2H3,(H,22,23)(H,24,25) |
InChI Key |
FINVULOFGDQRSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCCCCCC(=O)O)C |
Origin of Product |
United States |
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